

Synergistic Anti-Aging Effects of Hexapeptide-12 and Ceramide NG: A Comparative Guide

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Compound of Interest

Compound Name: Hexapeptide-12

Cat. No.: B12368934

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In the landscape of advanced skincare, the quest for potent anti-aging ingredients has led to the exploration of synergistic combinations that surpass the efficacy of individual molecules. This guide provides a comprehensive comparison of the anti-aging effects of **Hexapeptide-12** and Ceramide NG, with a particular focus on their synergistic action. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, details methodologies, and visualizes the underlying biological pathways.

Individual and Synergistic Anti-Aging Mechanisms

Hexapeptide-12, a synthetic peptide, is a well-documented stimulator of dermal metabolism.^[1]^[2] It functions by signaling fibroblasts to increase the production of key extracellular matrix (ECM) proteins, namely collagen and elastin.^[1]^[2] This targeted action helps to improve skin firmness and elasticity, thereby reducing the appearance of fine lines and wrinkles.

Ceramide NG (Ceramide 2) is a lipid molecule naturally present in the stratum corneum, the outermost layer of the skin.^[3] Its primary role is to maintain the integrity of the skin's barrier function, preventing transepidermal water loss (TEWL) and protecting against environmental aggressors. A robust skin barrier is essential for maintaining skin hydration and overall health.

The synergistic effect of combining **Hexapeptide-12** and Ceramide NG lies in their complementary mechanisms of action. While **Hexapeptide-12** works from within the dermis to rebuild the skin's structural framework, Ceramide NG fortifies the outer barrier. This dual-action approach not only addresses existing signs of aging but also protects the skin from factors that contribute to premature aging. A commercially available complex, Dermaxyl™, combines

Palmitoyl **Hexapeptide-12** and Ceramide NG, and has been clinically shown to synergistically reduce the visible signs of aging.

Quantitative Data Presentation

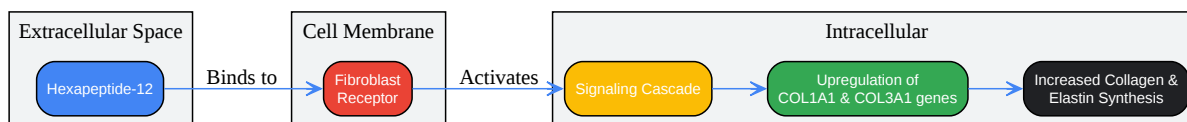
The following table summarizes the quantitative results from a clinical study conducted on Dermaxyl™, a formulation containing Palmitoyl **Hexapeptide-12** and Ceramide NG.

Parameter	Average Reduction (%)	Maximum Reduction (%)
Volume of Main Wrinkle	13.7	36
Depth of Main Wrinkle	10.1	27
Surface Occupied by Deep Wrinkles	40.3	98
Surface Occupied by Medium Wrinkles	24.5	86

Data from a 56-day in-vivo study with daily application of a cream containing Dermaxyl™.

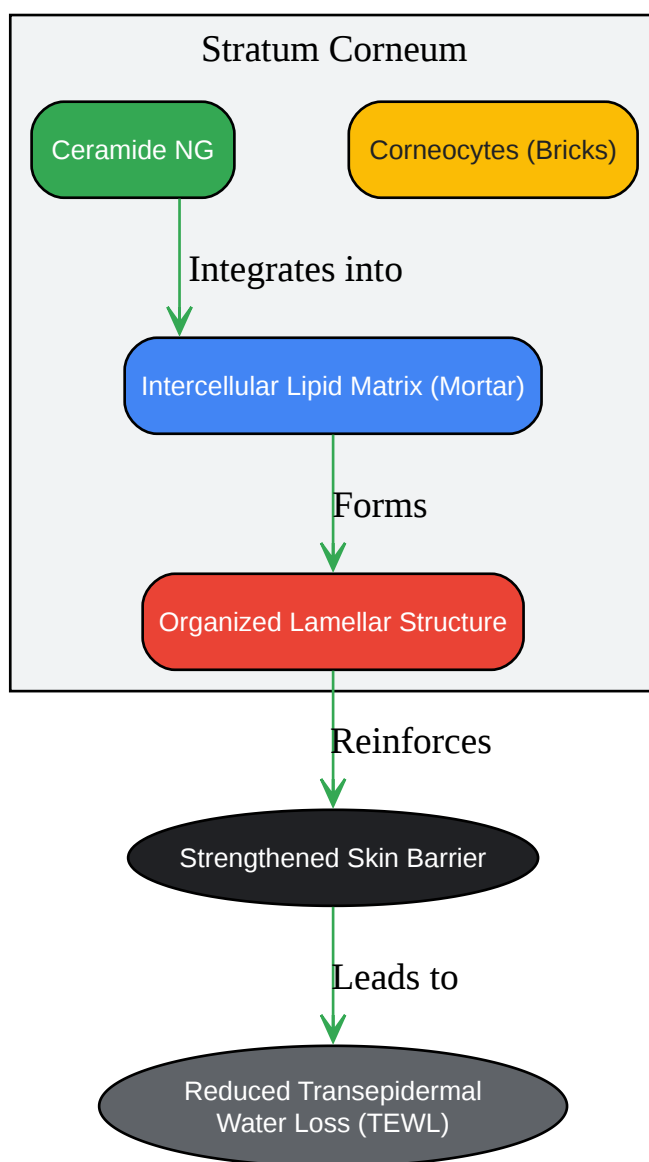
Signaling Pathways and Mechanisms of Action

To visualize the biological pathways influenced by **Hexapeptide-12** and Ceramide NG, the following diagrams are provided.



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Hexapeptide-12 Signaling Pathway



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Ceramide NG Mechanism of Action

Experimental Protocols

In-Vivo Anti-Wrinkle Efficacy Assessment (Profilometry)

This protocol outlines a standardized method for evaluating the anti-wrinkle efficacy of a topical product using skin profilometry.

1. Subject Recruitment:

- A panel of 24 female volunteers aged 42 to 66 years with visible periorbital wrinkles (crow's feet) is recruited.
- Exclusion criteria include any skin diseases, allergies to cosmetic ingredients, and recent use of other anti-wrinkle treatments.
- Informed consent is obtained from all participants.

2. Product Application:

- Participants are provided with a liquid foundation containing 2% Dermaxyl™ (Palmitoyl **Hexapeptide-12** and Ceramide NG).
- A placebo foundation (without the active ingredients) is used as a control.
- The study is conducted in a double-blind, placebo-controlled manner, where participants apply the assigned product to one side of the face and the placebo to the other, once daily for 56 days.

3. Skin Replica Preparation:

- At baseline (Day 0) and at the end of the study (Day 56), silicone replicas of the periorbital area are made using a SILFLO resin.
- The replicas capture the micro-topography of the skin surface, including the wrinkles.

4. Image Analysis (Profilometry):

- The silicone replicas are analyzed using a laser profilometer.
- The laser scans the surface of the replica to generate a 2D and 3D profile of the wrinkles.
- Quantitative analysis of the wrinkle profiles is performed to determine parameters such as the volume of the main wrinkle, the depth of the main wrinkle, and the surface area occupied by deep and medium wrinkles.

5. Data Analysis:

- The percentage change in the measured wrinkle parameters from baseline to day 56 is calculated for both the active and placebo-treated sides.
- Statistical analysis is performed to determine the significance of the observed differences.

In-Vitro Fibroblast Stimulation Assay

This protocol describes an in-vitro method to assess the ability of **Hexapeptide-12** to stimulate fibroblast activity and collagen synthesis.

1. Cell Culture:

- Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

- Fibroblasts are seeded in 24-well plates and allowed to adhere.
- The culture medium is then replaced with a serum-free medium containing various concentrations of **Hexapeptide-12**.
- A control group is treated with the vehicle (medium without the peptide).

3. Collagen Synthesis Assay:

- After a 48-hour incubation period, the amount of newly synthesized collagen is quantified using a Sirius Red-based colorimetric assay.
- The cell culture supernatant is collected, and the absorbance is measured at a specific wavelength to determine the collagen concentration.

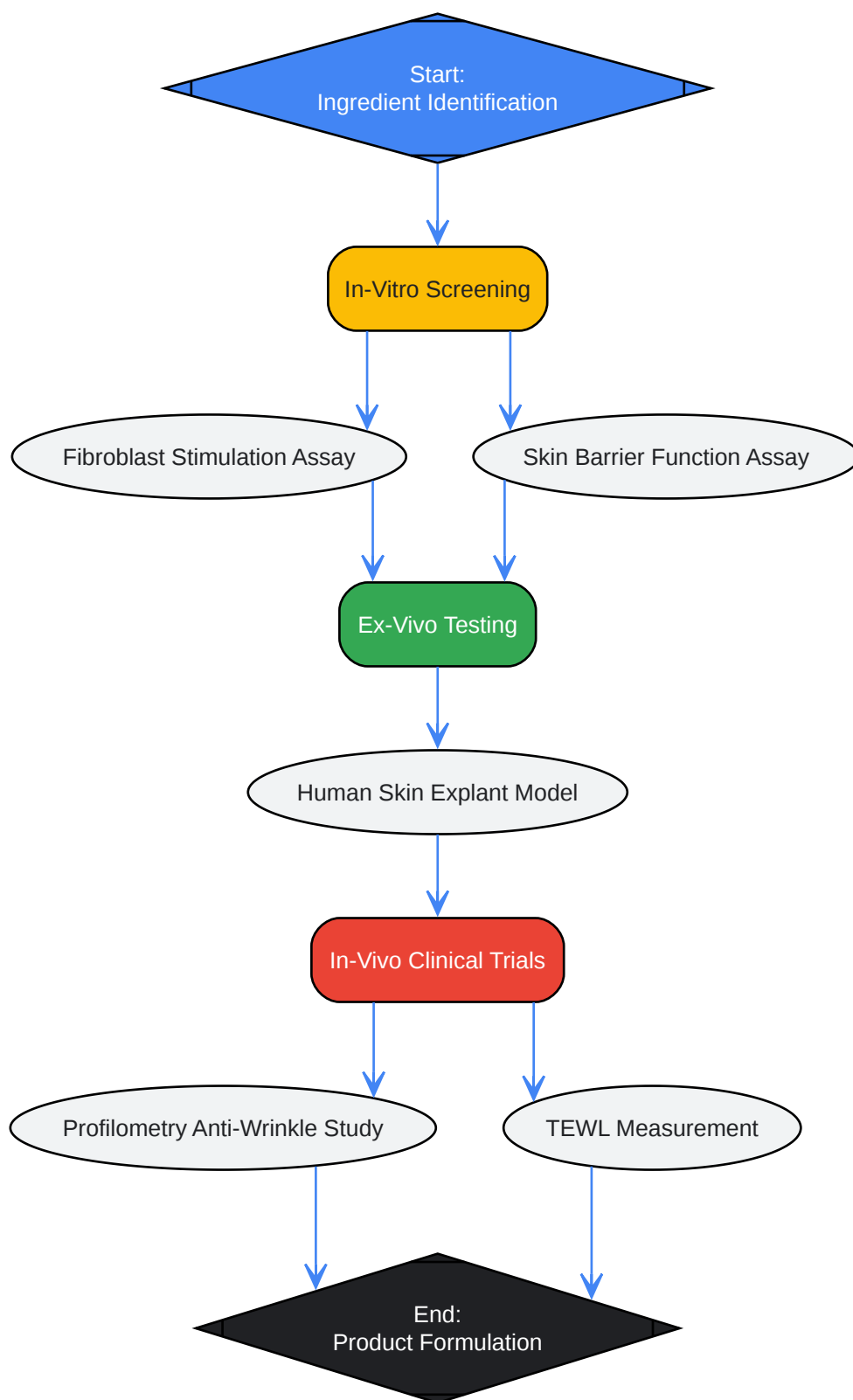
4. Data Analysis:

- The amount of collagen produced in the presence of **Hexapeptide-12** is compared to the control group.

- The results are expressed as a percentage increase in collagen synthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of anti-aging ingredients, from in-vitro screening to in-vivo clinical trials.



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Anti-Aging Ingredient Evaluation Workflow

Conclusion

The combination of **Hexapeptide-12** and Ceramide NG presents a powerful, synergistic approach to combating the signs of skin aging. By simultaneously targeting the dermal matrix and the epidermal barrier, this combination offers a comprehensive solution for improving skin firmness, reducing wrinkles, and enhancing hydration. The provided experimental data and protocols serve as a valuable resource for researchers and professionals in the field of dermatology and cosmetic science, facilitating further investigation and development of advanced anti-aging formulations.

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